2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C6H7N5S and a molecular weight of 181.22 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to exhibit activities against various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s known that the pyrimidine-7 (4h)-one motif is a necessary “active core” for certain biological activities .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to inhibit the erk signaling pathway .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have shown remarkable anti-epileptic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine hydrate and formic acid, followed by cyclization with triethyl orthoformate . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One-pot synthesis techniques using catalysts such as dicationic molten salts have been explored to improve yield and reduce reaction times . These methods are advantageous due to their simplicity, high efficiency, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Comparison with Similar Compounds
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other triazolopyrimidine derivatives, such as:
2-(Benzylthio)[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cardiovascular vasodilatory effects.
2-(Methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits potent antifungal activity.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSPURIYNZJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379243 | |
Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113967-74-1 | |
Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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